N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Aminated products with reduced imine groups.
Substitution: Substituted derivatives with new functional groups replacing the imine carbon.
Scientific Research Applications
N’-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a tridentate ligand, coordinating through the nitrogen atoms of the pyridine and imine groups, and the oxygen atom of the hydroxyl group . This coordination can inhibit the activity of metal-dependent enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This structural feature distinguishes it from other Schiff bases and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-20(2,3)15-11-14(12-16(18(15)25)21(4,5)6)13-23-24-19(26)17-9-7-8-10-22-17/h7-13,25H,1-6H3,(H,24,26)/b23-13- |
InChI Key |
UZSURYUEPGHCOB-QRVIBDJDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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